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For Researchers, Scientists, and Drug Development Professionals

Phenol-chloroform extraction is a foundational liquid-liquid extraction technique in molecular
biology, revered for its efficacy in purifying nucleic acids from complex biological samples. This
method leverages the differential solubilities of macromolecules in organic and aqueous
solutions to efficiently separate DNA and RNA from proteins and lipids. This in-depth guide
provides a comprehensive overview of the core principles, a detailed experimental protocol,
and a quantitative analysis of expected results to empower researchers in achieving high-purity
nucleic acid isolation.

The Core Principle: Partitioning Based on Polarity

The crux of phenol-chloroform extraction lies in the partitioning of molecules into two immiscible
liquid phases based on their polarity.[1] When a biological sample, typically a cell lysate, is
mixed with a phenol-chloroform solution, two distinct phases are formed upon centrifugation: a
lower organic phase and an upper aqueous phase.[2]

e Aqueous Phase (Upper Layer): This polar phase consists of the aqueous sample buffer.
Nucleic acids (DNA and RNA), being polar molecules due to their negatively charged
phosphate backbone, preferentially partition into this layer.[1]

o Organic Phase (Lower Layer): This non-polar phase is a mixture of phenol and chloroform.
Lipids and other non-polar molecules are soluble in this phase.[2] Phenol also serves to
denature proteins, causing them to lose their native conformation.[3][4]
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 Interphase: A milky-white layer forms between the aqueous and organic phases, which is
composed of denatured proteins and some lipids that have precipitated out of solution.[2]

The distinct densities of the components are critical for phase separation. Phenol is slightly
denser than water, but the addition of chloroform, which is significantly denser, ensures a clean
separation with the organic phase settling at the bottom.[2][5]

The Role of Each Reagent

A standard phenol-chloroform extraction protocol utilizes a combination of phenol, chloroform,
and isoamyl alcohol, each playing a crucial role in the purification process.

Reagent Chemical Properties & Function

An organic solvent that effectively denatures
proteins by disrupting their hydrogen bonds.[3]
[4] The pH of the phenol solution is critical; at a
slightly alkaline pH (around 8.0), DNA is

Phenol deprotonated and remains in the aqueous
phase, while at an acidic pH (around 4.5), DNA
becomes protonated and partitions into the
organic phase, allowing for the specific isolation
of RNA.[2][5]

A non-polar organic solvent that is denser than
water. It enhances the denaturing effect of
phenol on proteins and solubilizes lipids.[1][4] Its
Chloroform primary role is to increase the density of the
organic phase, facilitating a sharp and stable
separation from the aqueous phase and

preventing phase inversion.[5]

Added to the organic mixture in a small ratio
(typically 1 part in 25), it acts as an anti-foaming
agent, preventing the formation of an emulsion
Isoamyl Alcohol ) . )
between the two phases during mixing.[1] This
ensures a cleaner separation and minimizes the

loss of the aqueous phase.
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Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the extraction of genomic DNA from
mammalian cells.

1. Sample Preparation and Cell Lysis:
o Begin with a pellet of cultured cells or a homogenized tissue sample.
o Resuspend the cell pellet in a lysis buffer (e.g., TE buffer with SDS and proteinase K).[6]

 Incubate the mixture at 55°C for 1-2 hours, or until the sample is completely lysed.
Proteinase K aids in the digestion of cellular proteins.[4][6]

2. Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction:

¢ Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the cell
lysate.[7][8]

» Vortex the mixture vigorously for 20-30 seconds to ensure thorough mixing and create an
emulsion.[6]

o Centrifuge the sample at 12,000 x g for 5 minutes at room temperature.[7][9] This will
separate the mixture into the distinct aqueous, interphase, and organic layers.

3. Aqueous Phase Recovery:

o Carefully aspirate the upper aqueous phase containing the DNA using a pipette, being
cautious not to disturb the interphase.[2][8] Transfer the aqueous phase to a new
microcentrifuge tube.

o For maximum yield, a second extraction can be performed by adding another volume of PCI
to the remaining interphase and organic phase, vortexing, centrifuging, and pooling the
second aqueous phase with the first.[8]

4. Chloroform Wash (Optional but Recommended):
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e Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.[1]

[8]
e Vortex and centrifuge as in the previous step.

¢ This step removes any residual phenol from the agueous phase, which can inhibit
downstream enzymatic reactions.[10] Carefully transfer the upper aqueous phase to a new
tube.

5. DNA Precipitation:

o To precipitate the DNA, add 1/10th volume of 3M sodium acetate (pH 5.2) and 2-2.5 volumes
of ice-cold 100% ethanol to the aqueous phase.[1][11] The salt neutralizes the negative
charge on the DNA backbone, and the ethanol causes the DNA to precipitate out of solution.

« Invert the tube several times to mix and incubate at -20°C for at least one hour, or overnight
for maximum precipitation.[4][6]

6. DNA Pellet Washing and Resuspension:

e Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C to pellet the precipitated DNA.
[6][11]

o Carefully decant the supernatant without disturbing the DNA pellet.

o Wash the pellet with 70% ethanol to remove residual salts.[1][6] Centrifuge again for 5
minutes, and carefully remove the ethanol.

 Air-dry the pellet for 5-10 minutes to allow the remaining ethanol to evaporate. Do not over-
dry, as this can make the DNA difficult to resuspend.

o Resuspend the DNA pellet in a suitable buffer, such as TE buffer or nuclease-free water.[6]

Visualizing the Workflow

The following diagram illustrates the key steps and phase separations in the phenol-chloroform
extraction process.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://geneticeducation.co.in/phenol-chloroform-dna-extraction-basics-preparation-of-chemicals-and-protocol/
https://www.pacb.com/wp-content/uploads/2015/09/SharedProtocol-Extracting-DNA-usinig-Phenol-Chloroform.pdf
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfGRHVmphRzVwWTJGc1JHOWpkVzFsYm5SekwyZzVaUzlvWmpVdk9URXhOamN6T0RnME5qYzFNQzV3WkdZfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://geneticeducation.co.in/phenol-chloroform-dna-extraction-basics-preparation-of-chemicals-and-protocol/
https://brd.nci.nih.gov/brd/sop/download-pdf/965
https://www.thermofisher.com/us/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/jp/ja/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/jp/ja/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://brd.nci.nih.gov/brd/sop/download-pdf/965
https://geneticeducation.co.in/phenol-chloroform-dna-extraction-basics-preparation-of-chemicals-and-protocol/
https://www.thermofisher.com/jp/ja/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.thermofisher.com/jp/ja/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8533926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Sample (Cells/Tissue)

i

Cell Lysis
(Lysis Buffer, Proteinase K)

Add Phenol:Chloroform:
Isoamyl Alcohol (25:24:1)

Vortex & Centrifuge

Aqueous Phase (DNA/RNA)

Interphase (Protein)

Organic Phase (Lipids, Phenol)

Transfer Aqueous Phase

Ethanol Precipitation
(Sodium Acetate, Cold Ethanol)

Centrifuge

Wash with 70% Ethanol

Air Dry & Resuspend

in TE Buffer or Water

Purified DNA/RNA

Click to download full resolution via product page

Caption: Workflow of Phenol-Chloroform DNA/RNA Extraction.
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Quantitative Analysis of Nucleic Acid Purity

The purity and concentration of the extracted nucleic acid are critical for the success of
downstream applications. Spectrophotometry is commonly used to assess these parameters.
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Potential
Ideal Ratio Ideal Ratio Contaminants
(DNA) (RNA) Indicated by

Low Ratios

Parameter Description

This ratio is used

to assess the

purity of nucleic

acids from

protein

contamination.

) [12] Nucleic Protein, residual

A260/A280 Ratio ~1.8 ~2.0

acids have a phenol.[12][13]

maximum

absorbance at

260 nm, while

proteins absorb

maximally at 280

nm.

This ratio is a
secondary
measure of
purity, indicating
contamination

from salts (e.g., Phenol. EDTA

guanidine),
carbohydrates,

A260/A230 Ratio  carbohydrates, 20-22 20-22
and residual
phenol.[12][14]

These

guanidinium
salts.[12][14]

substances have
a maximum
absorbance at or

near 230 nm.
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It is important to note that small variations in pH can affect the A260/A280 ratio.[12] Acidic

solutions can lead to an underestimation of this ratio.[14]

Troubleshooting Common Issues

Issue Potential Cause Recommended Solution
Ensure complete lysis by
i ] optimizing incubation time and
Low Yield Incomplete cell lysis.

using appropriate enzymes

(e.g., proteinase K).

Incomplete precipitation.

Increase precipitation time at
-20°C or use a glycogen
carrier to aid in pelleting small

amounts of nucleic acid.

Low A260/A280 Ratio

Protein contamination.

Repeat the phenol-chloroform
extraction step. Ensure careful
removal of the aqueous phase
without disturbing the

interphase.

Phenol contamination.

Perform an additional
chloroform wash after the PCI

extraction.[15]

Low A260/A230 Ratio

Salt or phenol contamination.

Ensure the DNA pellet is
washed thoroughly with 70%
ethanol. Perform a second

ethanol wash if necessary.[16]

Phase Inversion

The aqueous phase is denser
than the organic phase due to
high salt or solute

concentration.[5][17]

Dilute the sample with TE
buffer before extraction to
reduce the density of the

aqueous phase.

Viscous, Gel-like Pellet

Very high concentration of high

molecular weight DNA.

Resuspend the pelletin a
larger volume of buffer and
allow it to dissolve overnight at
4°C with gentle agitation.
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Logical Relationship of Reagents and Phases

The following diagram illustrates the logical relationship between the reagents, the sample
components, and their final partitioning into the different phases.

Biological Sample

(DNA, RNA, Proteins, Lipids) Phenol:Chloroform:Isoamyl Alcohol

Mixing & Centrifugation

Aqueous Phase Interphase Organic Phase
(Polar) (Precipitated) (Non-polar)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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